

In-Depth Technical Guide: 6-Bromo-2-hydroxypyridine (CAS Number 27992-32-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-6-hydroxypyridine

Cat. No.: B114848

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Bromo-2-hydroxypyridine (CAS No. 27992-32-1). The information is curated for professionals in research and development, with a focus on data presentation, experimental methodologies, and logical workflows.

Chemical Identity

IUPAC Name: 6-bromo-1,2-dihydropyridin-2-one[1]

Synonyms: 6-Bromo-2-pyridinol, 6-Bromo-2(1H)-pyridinone, 6-Bromo-2-pyridone[1][2][3]

CAS Number: 27992-32-1[1][2][3]

Molecular Formula: C₅H₄BrNO[1][2][3]

Molecular Weight: 174.00 g/mol [1][2][3]

Chemical Structure: (A chemical structure diagram would be placed here in a full whitepaper)

Physical and Chemical Properties

The physical and chemical properties of 6-Bromo-2-hydroxypyridine are summarized in the table below. This data is essential for handling, storage, and application in experimental

settings.

Property	Value	Source
Appearance	White to light yellow to purple powder or crystals	[2] [4]
Melting Point	121-125 °C	[2] [4]
123 °C	[1]	
Boiling Point (Predicted)	336.6 ± 42.0 °C	[4] [5]
Density (Predicted)	1.776 ± 0.06 g/cm³	[4] [5]
Solubility	Soluble in Methanol. [5] [6] The hydroxyl group contributes to its solubility in polar solvents. [2]	
pKa (Predicted)	7.33 ± 0.10	[5] [6]
Purity	≥ 98% (GC) or >98.0% (GC, T)	[2]

Spectral Data

Spectral analysis is critical for the structural confirmation and purity assessment of 6-Bromo-2-hydroxypyridine.

- Mass Spectrometry (GC-MS): The GC-MS data for 6-Bromo-2-hydroxypyridine is available and can be accessed for detailed fragmentation analysis.[\[7\]](#) The mass spectrum provides crucial information for confirming the molecular weight and isotopic distribution characteristic of a bromine-containing compound.
- Infrared (IR) Spectrum: The IR spectrum conforms to the structure of 6-Bromo-2-hydroxypyridine.[\[4\]](#) Key expected absorptions include those for N-H stretching (in the pyridone tautomer), C=O stretching, C=C and C-N stretching of the pyridine ring, and C-Br stretching.

- Nuclear Magnetic Resonance (NMR) Spectrum: The ^1H NMR and ^{13}C NMR spectra are consistent with the chemical structure.^[4] The proton NMR would show characteristic signals for the protons on the pyridine ring, with their chemical shifts and coupling constants providing information about their relative positions.

Experimental Protocols

Detailed methodologies for determining key physical and chemical properties are provided below. These protocols are foundational for quality control and characterization in a laboratory setting.

Melting Point Determination

The melting point of a crystalline solid provides an indication of its purity. A sharp melting range is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.^[8]

Methodology:

- Sample Preparation: A small amount of finely powdered, dry 6-Bromo-2-hydroxypyridine is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.^[9]
- Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar digital instrument) is used.
- Measurement:
 - An initial rapid heating can be performed to determine an approximate melting point.
 - For an accurate measurement, the sample is heated at a slow, constant rate (e.g., 1-2 °C per minute) starting from a temperature approximately 10-15 °C below the expected melting point.^{[9][10]}
 - The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.^[10]

Solubility Determination

Understanding the solubility of 6-Bromo-2-hydroxypyridine is crucial for selecting appropriate solvents for reactions, purifications, and formulations.

Methodology:

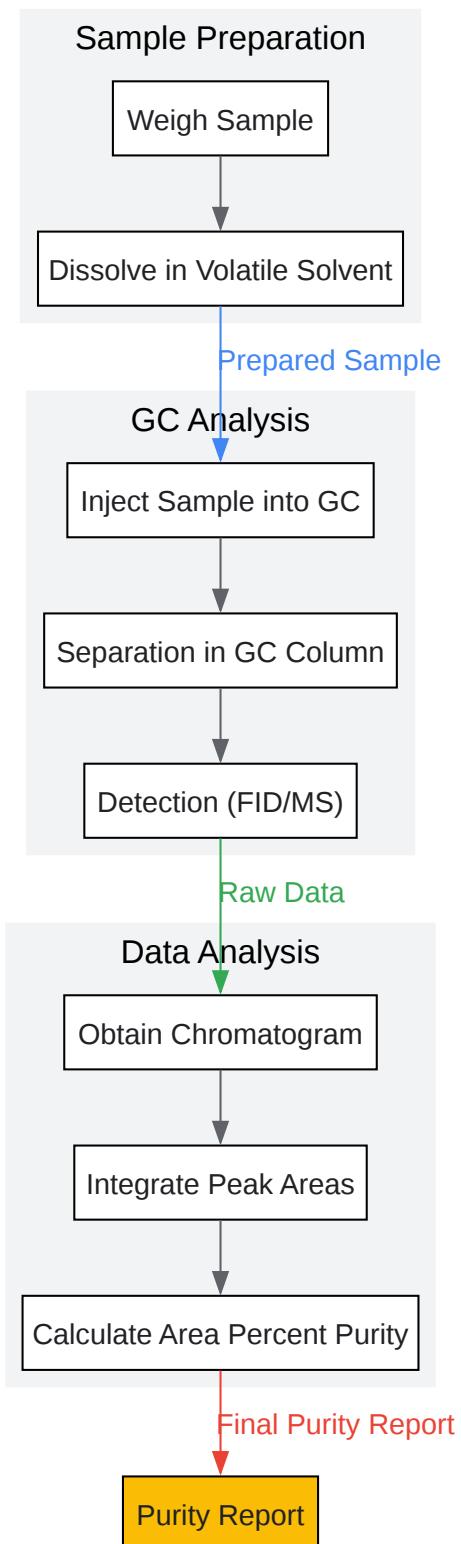
- Solvent Selection: A range of solvents with varying polarities should be tested, including water, methanol, ethanol, acetone, and a non-polar solvent like hexane.
- Procedure:
 - A small, accurately weighed amount of the compound (e.g., 10 mg) is placed in a test tube.
 - The test solvent is added in small, incremental portions (e.g., 0.1 mL at a time) with vigorous shaking after each addition.[11]
 - The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by measuring the amount of solute that dissolves in a given volume of solvent to form a saturated solution at a specific temperature.

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds like 6-Bromo-2-hydroxypyridine.

Methodology:

- Sample Preparation: A dilute solution of 6-Bromo-2-hydroxypyridine is prepared in a suitable volatile solvent (e.g., methanol or acetone). The concentration should be within the linear range of the detector.
- Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) and a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used.[12]
- Chromatographic Conditions:

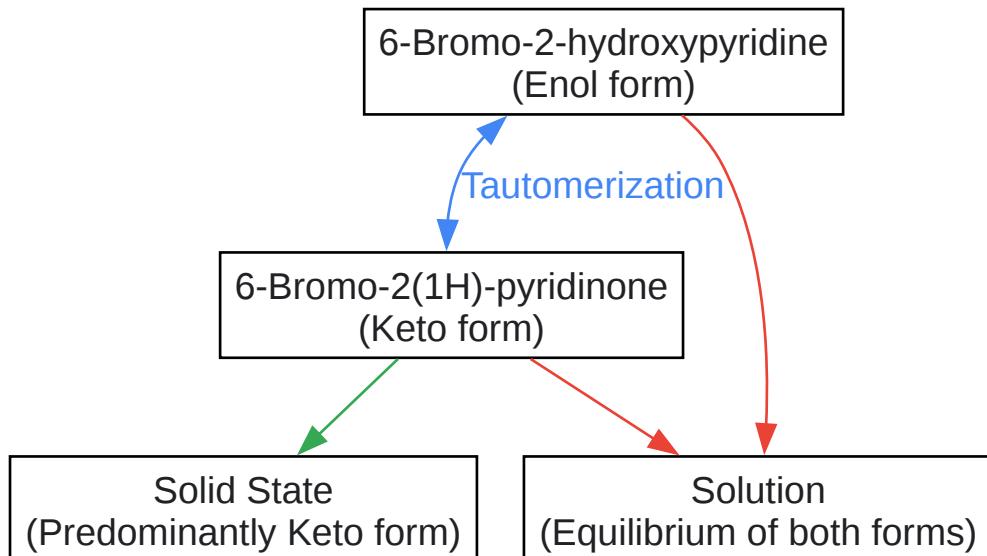

- Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without degradation.
- Oven Temperature Program: An initial temperature is held for a short period, followed by a temperature ramp to a final temperature to ensure separation of the analyte from any impurities.
- Carrier Gas: An inert gas such as helium or nitrogen is used as the mobile phase.[13]
- Detector Temperature: Set to a temperature higher than the final oven temperature to prevent condensation.
- Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).[14] For higher accuracy, a quantitative analysis using an internal or external standard can be performed.[15]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for determining the purity of a sample of 6-Bromo-2-hydroxypyridine using Gas Chromatography.

Workflow for Purity Determination by Gas Chromatography


[Click to download full resolution via product page](#)

Caption: Workflow for Purity Determination by Gas Chromatography.

Logical Relationship Diagram

This diagram illustrates the relationship between the physical state of 6-Bromo-2-hydroxypyridine and its tautomeric forms, which is a key aspect of its chemical behavior.

Tautomeric Equilibrium of 6-Bromo-2-hydroxypyridine

[Click to download full resolution via product page](#)

Caption: Tautomeric Equilibrium of 6-Bromo-2-hydroxypyridine.

Applications in Research and Development

6-Bromo-2-hydroxypyridine is a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

- **Pharmaceutical Development:** It serves as a key building block for the synthesis of various biologically active molecules. Its structure is found in compounds developed as anti-inflammatory and antimicrobial agents.^[2] It is also utilized in the development of therapeutics targeting neurological disorders.^[2]
- **Biochemical Research:** This compound is employed in studies related to enzyme inhibition and receptor binding, which are fundamental to understanding biochemical pathways and identifying potential drug targets.^[2]

- Agrochemicals: It is used in the formulation of fungicides and herbicides.[2]
- Material Science: 6-Bromo-2-hydroxypyridine is used in the development of new materials, such as polymers and coatings with enhanced thermal stability and chemical resistance.[2]

Safety and Handling

- Storage: Store in a cool, dark, and dry place. Keep the container tightly sealed.[4] Room temperature storage is generally recommended.[2]
- Handling: Standard laboratory safety precautions should be observed when handling this chemical. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

This technical guide is intended to be a valuable resource for professionals working with 6-Bromo-2-hydroxypyridine. For further detailed information, consulting the primary literature and safety data sheets (SDS) is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 6-Bromo-2-hydroxypyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
2. chemimpex.com [chemimpex.com]
3. labsolu.ca [labsolu.ca]
4. 2-Bromo-6-hydroxypyridine [myskinrecipes.com]
5. 2-Bromo-6-hydroxypyridine price, buy 2-Bromo-6-hydroxypyridine - chemicalbook [m.chemicalbook.com]
6. 2-Bromo-6-hydroxypyridine CAS#: 27992-32-1 [m.chemicalbook.com]
7. 6-Bromo-2-hydroxypyridine | C5H4BrNO | CID 820497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chm.uri.edu [chm.uri.edu]
- 9. mt.com [mt.com]
- 10. southalabama.edu [southalabama.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. iiste.org [iiste.org]
- 13. oshadhi.co.uk [oshadhi.co.uk]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 6-Bromo-2-hydroxypyridine (CAS Number 27992-32-1)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b114848#cas-number-27992-32-1-physical-and-chemical-properties\]](https://www.benchchem.com/product/b114848#cas-number-27992-32-1-physical-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com